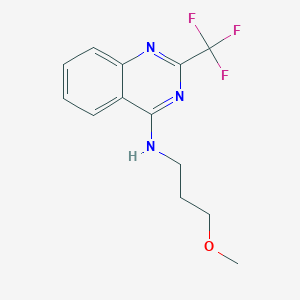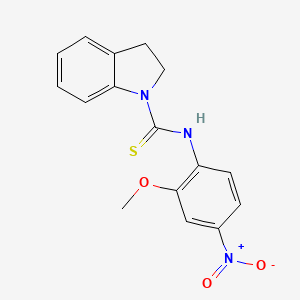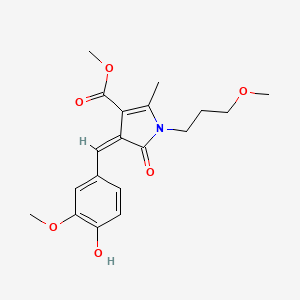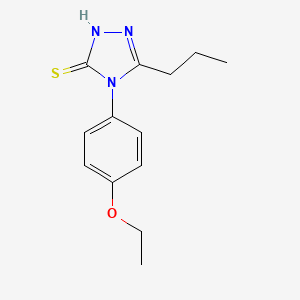
N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine
説明
Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine is not directly mentioned in available resources, related compounds have been synthesized and studied for their structure-activity relationships, offering insights into their potential applications and chemical behavior.
Synthesis Analysis
The synthesis of quinazolinamine derivatives typically involves multi-step reactions starting from commercially available substrates. A representative method involves the synthesis of 4-chloro-7-fluoro-6-nitro-quinazoline derivatives through substitution reactions, nucleophilic substitution, and reduction reactions. The structures of these compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy, showcasing the versatility of synthetic strategies to access the quinazolinamine scaffold (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazolinamines can be elucidated using spectroscopic methods such as NMR, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR), as well as X-ray crystallography. Density functional theory (DFT) calculations are also employed to optimize molecular structures and predict properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), providing a comprehensive understanding of their electronic and spatial characteristics (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including cyclization, substitution, and Mannich reactions, to introduce different functional groups. These reactions enhance the molecular diversity of quinazolinamine derivatives, influencing their biological activities and physicochemical properties (Wu et al., 2021).
科学的研究の応用
Metabolic Pathway Studies
Research on compounds like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) and N-Ethyldeschloroketamine (2-Oxo-PCE) involves identifying urinary metabolites using techniques such as gas chromatography-mass spectrometry. These studies are crucial for understanding the metabolic pathways, biotransformation, and excretion patterns of novel synthetic compounds, which can be applied to the study of N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine for toxicological analysis and pharmacokinetics assessment (Kavanagh et al., 2012); (Theofel et al., 2018).
Neurodegenerative Disease Research
Studies on quinolinate levels in the context of Huntington's disease provide insight into the role of neuroactive metabolites and their potential for modulating excitotoxic neuronal death. This line of research can be relevant for exploring the neuroprotective or neurotoxic potential of N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine in neurodegenerative diseases (Guidetti et al., 2004).
Pharmacological Effect Modulation
Research on the interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine, a selective serotonin reuptake inhibitor, reveals how pre-treatment with one drug can significantly attenuate the physiological and psychological effects of another. This pharmacodynamic and pharmacokinetic interaction study highlights the importance of understanding how N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine might interact with other pharmaceuticals to modulate their effects (Farré et al., 2007).
Novel Psychoactive Substances
The emerging use of novel psychoactive substances (NPS) and their clinical toxicities, as demonstrated in cases involving substances like 25I-NBOMe , offers critical insights into the potential risks and pharmacological profiles of new chemical entities, including N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine. Understanding these risks is essential for developing safety guidelines and therapeutic applications (Hill et al., 2013).
特性
IUPAC Name |
N-(3-methoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-20-8-4-7-17-11-9-5-2-3-6-10(9)18-12(19-11)13(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBHTBSXSZEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)


![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)